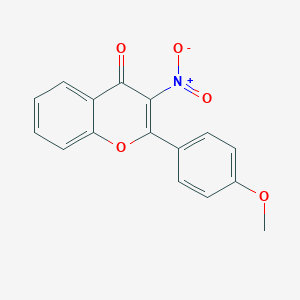
2-(4-Methoxyphenyl)-3-nitrochromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-3-nitrochromen-4-one, also known as Nitrocoumarin, is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents.
Wirkmechanismus
The exact mechanism of action of 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen is not fully understood. However, several studies have suggested that it acts by inducing DNA damage and inhibiting topoisomerase activity, leading to cell cycle arrest and apoptosis. 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has also been shown to interfere with the mitochondrial membrane potential and activate caspase enzymes, which are involved in the apoptotic pathway.
Biochemische Und Physiologische Effekte
2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has been reported to affect various biochemical and physiological processes in cells. It has been shown to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and inflammation. 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has also been found to inhibit the activity of several enzymes, including COX-2 and topoisomerase. In terms of physiological effects, 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has been shown to induce cell death, reduce inflammation, and scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has several advantages for lab experiments, including its relatively simple synthesis method, high yield, and low cost. It is also highly soluble in organic solvents, making it easy to handle and manipulate in the laboratory. However, 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has some limitations, including its low water solubility, which can affect its bioavailability and toxicity. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has several potential future directions for research. One possible direction is to explore its use in combination with other chemotherapeutic agents to enhance its cytotoxicity and reduce its toxicity. Another direction is to investigate its mechanism of action in more detail, particularly its interactions with DNA and other cellular components. Additionally, 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen could be further modified to improve its pharmacokinetic properties and increase its specificity for cancer cells. Finally, 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen could be evaluated for its potential use in other therapeutic areas, such as inflammation and infectious diseases.
Conclusion:
2-(4-Methoxyphenyl)-3-nitrochromen-4-onen is a promising compound with potential applications in medicinal chemistry, particularly in the development of anti-cancer agents. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen as a therapeutic agent and to explore its use in other therapeutic areas.
Synthesemethoden
2-(4-Methoxyphenyl)-3-nitrochromen-4-onen can be synthesized through a multi-step process involving the condensation of 4-methoxybenzaldehyde with malonic acid, followed by nitration, cyclization, and dehydration. Several modifications of this method have been reported in the literature, including the use of different starting materials and reaction conditions. The purity and yield of the final product depend on the quality of the reagents and the optimization of the reaction parameters.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has been extensively studied for its potential use in cancer therapy. Several studies have reported its cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer. 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. It has also been investigated for its anti-inflammatory, antimicrobial, and antioxidant properties. 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to exhibit antibacterial and antifungal activity against several pathogenic strains. Additionally, 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has been shown to scavenge free radicals and protect cells from oxidative stress.
Eigenschaften
CAS-Nummer |
143468-22-8 |
|---|---|
Produktname |
2-(4-Methoxyphenyl)-3-nitrochromen-4-one |
Molekularformel |
C16H11NO5 |
Molekulargewicht |
297.26 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-3-nitrochromen-4-one |
InChI |
InChI=1S/C16H11NO5/c1-21-11-8-6-10(7-9-11)16-14(17(19)20)15(18)12-4-2-3-5-13(12)22-16/h2-9H,1H3 |
InChI-Schlüssel |
UODBUBWNHHUWFP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |
Synonyme |
4H-1-Benzopyran-4-one,2-(4-methoxyphenyl)-3-nitro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




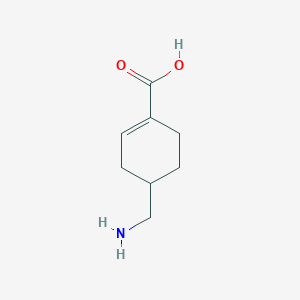
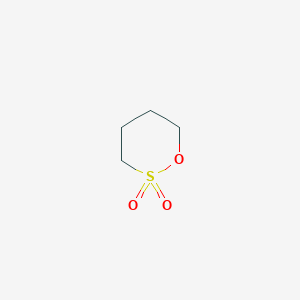
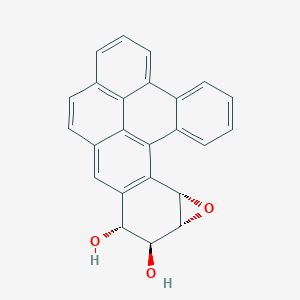
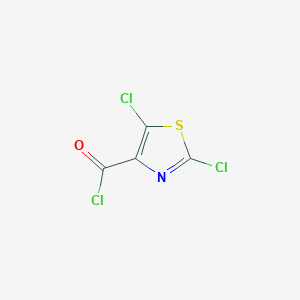
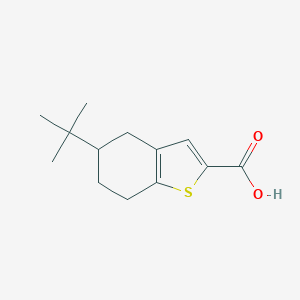
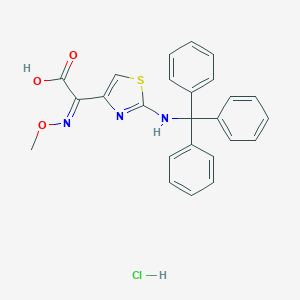
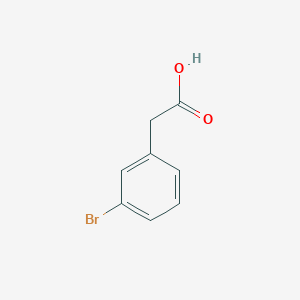
![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)
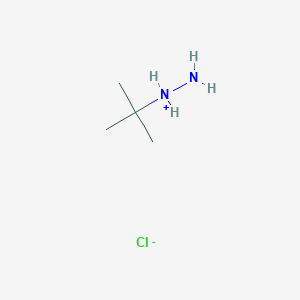
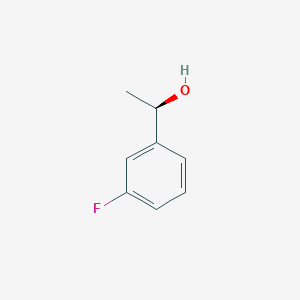
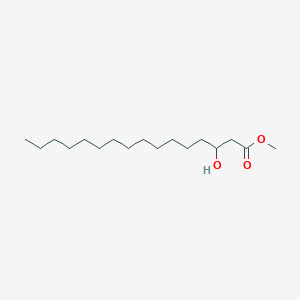
![(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B142828.png)
![1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene](/img/structure/B142829.png)